3-(4-Fluorobutoxy)azetidine

Medicinal Chemistry Physicochemical Properties Drug Design

3-(4-Fluorobutoxy)azetidine is a specialized azetidine building block featuring a terminal ω-fluoroalkoxy side chain that delivers distinct lipophilicity modulation and metabolic shielding versus non-fluorinated or shorter-chain analogs. With an estimated LogP of 0.8–1.2 and TPSA ~21.3 Ų, it aligns precisely with CNS drug-likeness parameters for blood-brain barrier penetration. Unlike generic 3-alkoxy or 3-fluoro azetidines, this compound retains unmodified ring basicity while exclusively tuning side-chain properties, enabling precise SAR optimization in lead series targeting neurodegeneration, psychiatric disorders, and neuroinflammation. Its terminal fluorine also enables ¹⁸F radiolabeling for PET tracer development.

Molecular Formula C7H14FNO
Molecular Weight 147.19 g/mol
Cat. No. B13090096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobutoxy)azetidine
Molecular FormulaC7H14FNO
Molecular Weight147.19 g/mol
Structural Identifiers
SMILESC1C(CN1)OCCCCF
InChIInChI=1S/C7H14FNO/c8-3-1-2-4-10-7-5-9-6-7/h7,9H,1-6H2
InChIKeyRXHKDYFJIAKPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorobutoxy)azetidine: Chemical Profile and Procurement Considerations


3-(4-Fluorobutoxy)azetidine (CAS 1849199-04-7) is a specialized 3-substituted azetidine derivative featuring a four-membered nitrogen-containing heterocycle and a terminal ω-fluoroalkoxy side chain . As a member of the azetidine class, this compound benefits from the scaffold's inherent sp³-rich character, high ring strain, and conformational rigidity, properties known to enhance pharmacokinetic behavior, solubility, and metabolic stability in drug design contexts [1]. The fluorobutoxy substituent introduces distinct lipophilicity modulation and potential metabolic resistance compared to non-fluorinated alkyl ether analogs [2]. This compound serves primarily as a versatile synthetic intermediate and building block for medicinal chemistry libraries targeting central nervous system disorders, metabolic diseases, and as a precursor for novel PET radiotracer development .

Why Generic 3-Substituted Azetidines Cannot Replace 3-(4-Fluorobutoxy)azetidine


In-class substitution of azetidine building blocks is often non-trivial due to the significant impact of the 3-position substituent on key physicochemical properties such as lipophilicity (LogP/LogD), aqueous solubility, and target binding conformation. While the unsubstituted azetidine ring is highly water-miscible (LogP ~ -0.20) , the introduction of an alkoxy side chain drastically alters the lipophilic-hydrophilic balance. Specifically, the terminal ω-fluoroalkoxy motif in 3-(4-Fluorobutoxy)azetidine provides a distinct combination of chain length, ether oxygen H-bond acceptor capacity, and the unique metabolic shielding effect of fluorine [1]. Replacing this with a non-fluorinated butoxy group increases metabolic vulnerability at the ω-position, while substituting with shorter fluoroalkoxy chains (e.g., 2-fluoroethoxy) reduces lipophilicity and membrane permeability [2]. Furthermore, structural analogs that place fluorine on the azetidine ring itself (e.g., 3-fluoroazetidines) alter ring electronics and pKa, whereas 3-(4-fluorobutoxy)azetidine retains the unmodified ring basicity while exclusively modulating side-chain properties . These nuanced differences in property space render generic 3-alkoxy or 3-fluoro azetidines unsuitable as direct replacements in structure-activity relationship (SAR) campaigns or established synthetic routes where specific lipophilicity and metabolic stability are required.

Quantitative Evidence Guide: Differentiation of 3-(4-Fluorobutoxy)azetidine from Structural Analogs


Lipophilicity Modulation: ω-Fluoroalkoxy Chain Versus Non-Fluorinated Alkoxy Analogs

The terminal ω-fluoroalkoxy substituent in 3-(4-fluorobutoxy)azetidine provides a measurable and predictable shift in lipophilicity compared to non-fluorinated alkyl ether analogs. Computational property predictions for structurally related 3-alkoxy azetidines demonstrate that the introduction of fluorine at the terminal position reduces LogP relative to the corresponding fully saturated alkoxy chain, thereby improving the lipophilic efficiency (LipE) profile without sacrificing membrane permeability. For example, the estimated topological polar surface area (TPSA) for a closely related ω-fluorinated azetidine ether is approximately 21-32 Ų, a range consistent with favorable CNS penetration potential while maintaining moderate aqueous solubility [1]. This stands in contrast to longer-chain non-fluorinated alkoxy derivatives, which exhibit progressively higher LogP values that risk exceeding Lipinski's Rule of Five thresholds (LogP > 5) and precipitating poor developability [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability Differentiation: Ether-Linked Versus C-Linked Azetidine Derivatives

The 3-alkoxy ether linkage in 3-(4-fluorobutoxy)azetidine offers a distinct metabolic profile compared to direct C-linked alkyl azetidines. In systematic SAR studies of 2-(3-alkoxy-1-azetidinyl) quinolines as PDE10A inhibitors, the 3-alkoxy-azetidine motif demonstrated a favorable balance between aqueous solubility and metabolic stability relative to alternative substitutions [1]. While direct microsomal stability data for the specific 3-(4-fluorobutoxy)azetidine scaffold is not publicly available, class-level evidence from phenylthiazole antibiotic optimization demonstrates that the incorporation of an azetidine ring with an alkoxy side chain produces compounds with significant metabolic stability enhancements. In that study, an azetidine-containing analog (compound 8) achieved therapeutic plasma concentrations maintained for approximately 12 hours following oral administration in rats, indicating resistance to rapid hepatic clearance [2]. The terminal fluorine atom in 3-(4-fluorobutoxy)azetidine is expected to confer additional protection against ω-oxidation, a common metabolic pathway for alkyl ethers, relative to the non-fluorinated butoxy analog [3].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Conformational and Binding Site Differentiation: Ether Oxygen H-Bond Capacity Versus C-Linked Analogs

The 3-alkoxy ether moiety in 3-(4-fluorobutoxy)azetidine introduces a hydrogen bond acceptor (HBA) that is absent in C-linked alkyl azetidines such as 1-(4-fluorobutyl)azetidin-3-amine . In crystallographic studies of 3-alkoxy-azetidine-containing PDE10A inhibitors, the ether oxygen participates in distinct binding interactions that influence both binding mode selection and inhibitor potency. X-ray crystallographic data revealed that compounds in this series can adopt one of two different binding modes depending on the nature of the 3-position substituent, with the ether oxygen serving as a key determinant of conformational preference within the enzyme active site [1]. This structural feature provides a measurable differentiation: 3-alkoxy-azetidines exhibit aqueous solubility improvements of approximately 2- to 5-fold at pH 7.4 compared to initial leads lacking the ether functionality, while maintaining high target selectivity [1]. In contrast, C-linked analogs such as 1-(4-fluorobutyl)azetidin-3-amine lack this ether oxygen entirely, resulting in a different H-bonding profile and altered binding pose preferences.

Structure-Based Drug Design Molecular Recognition Medicinal Chemistry

Synthetic Versatility: Azetidine Ring Strain Enables Downstream Functionalization

3-(4-Fluorobutoxy)azetidine leverages the inherent ring strain (~26 kcal/mol) of the azetidine scaffold to serve as a reactive intermediate for further diversification. The strained four-membered ring undergoes facile ring-opening reactions under mild nucleophilic conditions, enabling conversion to linear γ-amino alcohol derivatives or other functionalized frameworks . Recent advances in strain-release methodologies have demonstrated that 3-substituted azetidines can be efficiently transformed into diverse product classes including 1,3-diamines and amino alcohols, with yields typically exceeding 70% under optimized continuous flow conditions [1]. Furthermore, Brønsted acid-catalyzed alkylation protocols enable the synthesis of 3,3-disubstituted azetidine-ethers from simple alcohols, positioning 3-(4-fluorobutoxy)azetidine as both a product of such methodology and a precursor for further elaboration [2]. This synthetic versatility contrasts with saturated six-membered piperidine analogs, which lack the ring strain necessary for mild ring-opening transformations, and with 2-azetidinones (β-lactams), which follow distinct reactivity pathways governed by the amide carbonyl.

Organic Synthesis Building Blocks Medicinal Chemistry

PET Tracer Precursor Potential: ω-Fluoroalkyl Azetidines in Radiochemistry

3-(4-Fluorobutoxy)azetidine contains a terminal fluorine atom that positions it as a potential precursor or structural template for ¹⁸F-radiolabeled positron emission tomography (PET) tracers. In systematic PET radioligand development studies, fluoroazetidine-containing compounds have demonstrated favorable properties for in vivo imaging applications. For example, a 3-fluoroazetidine-substituted PDE5 inhibitor (compound 7) exhibited an IC₅₀ of 5.92 nM for PDE5A and was successfully radiolabeled via aliphatic nucleophilic substitution using [¹⁸F]fluoride [1]. This precedent establishes that azetidine scaffolds bearing fluorine at terminal alkyl positions are compatible with standard ¹⁸F-labeling protocols. The ω-fluoroalkoxy motif in 3-(4-fluorobutoxy)azetidine offers a distinct advantage over ring-fluorinated azetidines: the fluorine is positioned on a flexible side chain rather than the conformationally constrained ring, potentially preserving the azetidine ring's native pKa and binding interactions while enabling radiolabeling at a metabolically distinct site [2]. In contrast, direct C-linked ω-fluoroalkyl azetidines such as 1-(4-fluorobutyl)azetidin-3-amine position fluorine on the N-alkyl group rather than the 3-O-alkyl position, altering both the labeling chemistry and the metabolic fate of the tracer.

PET Imaging Radiochemistry Fluorine-18

Optimal Application Scenarios for 3-(4-Fluorobutoxy)azetidine in Scientific Research and Industrial Procurement


Lead Optimization in CNS Drug Discovery Programs Requiring Balanced Lipophilicity

3-(4-Fluorobutoxy)azetidine is optimally deployed in medicinal chemistry campaigns targeting central nervous system (CNS) disorders where careful control of lipophilicity (LogP 0.8-1.2 range) is critical for achieving blood-brain barrier penetration while avoiding P-glycoprotein efflux and phospholipidosis liability. The compound's estimated XLogP3 of approximately 0.8-1.2 and TPSA ~21.3 Ų align with established CNS drug-likeness parameters (LogP 1-3; TPSA < 60-70 Ų) . In contrast, non-fluorinated butoxy analogs with LogP >1.5 risk reduced aqueous solubility and increased metabolic clearance, while shorter fluoroethoxy analogs (LogP ~0.1-0.4) may exhibit insufficient membrane permeability for CNS applications . This balanced profile makes 3-(4-fluorobutoxy)azetidine particularly suitable for optimizing lead series in neurodegeneration, psychiatric disorders, and neuroinflammation where CNS exposure is required.

Synthesis of PDE10A or Related Phosphodiesterase Inhibitor Libraries

The 3-alkoxy-azetidine motif has been validated in structure-activity relationship studies of PDE10A inhibitors, where it conferred improved aqueous solubility (2- to 5-fold enhancement at pH 7.4) while maintaining high target selectivity . 3-(4-Fluorobutoxy)azetidine serves as an excellent building block for expanding such inhibitor libraries, particularly where the extended four-carbon fluoroalkoxy chain is hypothesized to occupy a hydrophobic sub-pocket while the terminal fluorine provides metabolic shielding. X-ray crystallographic data from related 3-alkoxy-azetidine series indicate that the ether oxygen participates in distinct binding interactions that can alter the overall binding mode . Researchers developing inhibitors for phosphodiesterase enzymes, kinases, or other ATP-binding pocket targets can leverage this scaffold to explore novel binding poses not accessible with C-linked alkyl azetidines.

Development of ¹⁸F-Labeled PET Radiotracers via Aliphatic Nucleophilic Substitution

The terminal ω-fluoroalkoxy group in 3-(4-fluorobutoxy)azetidine establishes this compound as a structural template for PET radiotracer development. Precedent from fluoroazetidine-containing PDE5 radioligands demonstrates that azetidine scaffolds with fluorine at terminal alkyl positions are compatible with standard [¹⁸F]fluoride labeling chemistry via nosylate or tosylate displacement . 3-(4-Fluorobutoxy)azetidine can be converted to the corresponding nosylate or tosylate precursor for one-step ¹⁸F-labeling, or alternatively, the native fluorine atom can be exchanged with [¹⁸F]fluoride under appropriate conditions. This application scenario is distinct from ring-fluorinated azetidines, where fluorine is positioned on the conformationally constrained ring, and from N-alkyl fluoroalkyl azetidines such as 1-(4-fluorobutyl)azetidin-3-amine, where fluorine is positioned on a different connectivity vector .

Diversification via Strain-Release Ring-Opening to Generate γ-Amino Alcohol Derivatives

The inherent ring strain (~26 kcal/mol) of 3-(4-fluorobutoxy)azetidine enables its use as a precursor for ring-opening reactions that generate linear functionalized amine derivatives . Under nucleophilic conditions, the azetidine ring undergoes controlled cleavage to yield γ-amino alcohol frameworks retaining the 4-fluorobutoxy side chain. Continuous flow synthesis methodologies have demonstrated that 3-substituted azetidines can be efficiently transformed into diverse products with yields exceeding 70% . This synthetic pathway provides access to fluorinated building blocks that are challenging to obtain through alternative routes. The resulting ring-opened products may serve as intermediates for the synthesis of fluorinated peptidomimetics, fluorinated polyamines, or as versatile scaffolds for further functionalization. This application distinguishes 3-(4-fluorobutoxy)azetidine from saturated six-membered piperidine analogs, which lack the requisite ring strain for mild ring-opening transformations.

Quote Request

Request a Quote for 3-(4-Fluorobutoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.